molecular formula C6H3Br2N3 B11769294 5,7-Dibromo-1H-benzo[d][1,2,3]triazole

5,7-Dibromo-1H-benzo[d][1,2,3]triazole

Cat. No.: B11769294
M. Wt: 276.92 g/mol
InChI Key: ORSPDIRKYTUZSC-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-benzo[d][1,2,3]triazole is a halogenated derivative of the 1H-benzo[d][1,2,3]triazole (BT) scaffold, which is recognized in medicinal chemistry as a privileged structure for designing novel pharmacologically active compounds . The benzotriazole core is synthetically versatile, often serving as a synthetic auxiliary, a leaving group in acyl transfer reactions, or a key pharmacophore in drug discovery . This specific dibromo-derivative is valued as a chemical building block, where the bromine atoms act as sites for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). The 1H-benzo[d][1,2,3]triazole scaffold has demonstrated a wide spectrum of biological activities, making it a significant focus in biomedical research. Derivatives have been investigated as potential antimicrobial agents against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, benzotriazole acrylonitriles have been identified as potent tubulin inhibitors, suggesting applications in antiproliferative research . The core structure is also frequently used as a bioisosteric replacement for other triazolic systems and can be fused with other pharmacophores, such as quinolones, to modify their mechanism of action . This product is intended for use in research and development laboratories only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPDIRKYTUZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,7 Dibromo 1h Benzo D 1 2 3 Triazole and Its Derivations

Direct Halogenation Approaches for Benzotriazole (B28993) Systems

Direct halogenation of the benzotriazole ring is a common strategy for introducing halogen atoms onto the benzene (B151609) moiety. However, the electron-withdrawing nature of the triazole ring can deactivate the benzene ring towards electrophilic substitution, often necessitating harsh reaction conditions.

Electrophilic Bromination Strategies on the Benzene Moiety

Electrophilic aromatic bromination is a fundamental method for the synthesis of aryl bromides. nih.gov In the context of benzotriazole, this typically involves the reaction with a brominating agent in the presence of a catalyst or under forcing conditions. The triazole moiety deactivates the benzene ring, making bromination more challenging than for electron-rich aromatic systems.

The direct bromination of 1H-benzotriazole to achieve a dibrominated product often requires an excess of the brominating agent and elevated temperatures. For instance, the bromination of a similar electron-deficient heterocyclic system, benzo[1,2-d:4,5-d']bis( prepchem.comrsc.orgresearchgate.netthiadiazole), with N-bromosuccinimide (NBS) or molecular bromine (Br₂) in solvents like acetic acid, chloroform, or DMF at room temperature was found to be ineffective. mdpi.com However, conducting the reaction in hot hydrobromic acid can lead to the formation of brominated products, although this may result in a mixture of mono- and di-brominated isomers, highlighting a potential lack of regioselectivity. mdpi.com

Table 1: Conditions for Electrophilic Bromination of Aromatic Systems

SubstrateBrominating AgentSolvent/ConditionsProduct(s)Reference
Compound 21N-Bromosuccinimide (NBS)Acetonitrile (B52724), 0 °CCompound 22a (92% yield) nih.gov
Compound 17N-Bromosuccinimide (NBS)Acetonitrile, 60 °CBrominated product nih.gov
Benzo[1,2-d:4,5-d']bis( prepchem.comrsc.orgresearchgate.netthiadiazole)N-Bromosuccinimide (NBS) or Br₂AcOH, CHCl₃, or DMF, room temp.No reaction mdpi.com
Benzo[1,2-d:4,5-d']bis( prepchem.comrsc.orgresearchgate.netthiadiazole)HBrHeatingMixture of mono- and di-bromo products mdpi.com

Regioselective Bromination Techniques

Achieving regioselective bromination to specifically obtain the 5,7-dibromo isomer through direct halogenation is challenging. The substitution pattern is governed by the directing effects of the fused triazole ring system. While methods for regioselective synthesis of other substituted benzotriazoles exist, such as N-alkylation, specific protocols for the regioselective C-bromination at the 5 and 7 positions are not well-documented. rsc.orgnih.gov The inherent reactivity of the benzotriazole nucleus typically leads to substitution at the 4, 5, 6, and 7 positions, and controlling the reaction to favor the 5,7-disubstituted product is a significant synthetic hurdle. Therefore, alternative strategies that build the ring system with the desired substitution pattern are often preferred for obtaining isomerically pure 5,7-dibromobenzotriazole.

Cyclization Reactions for the Construction of the 5,7-Dibromobenzotriazole Core

An alternative and often more controlled approach to synthesizing 5,7-Dibromo-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole involves the construction of the heterocyclic ring from a pre-functionalized benzene derivative. This strategy ensures the correct placement of the bromine atoms.

Synthesis from Appropriately Substituted ortho-Phenylenediamines via Diazotization

A classic and reliable method for the synthesis of benzotriazoles is the diazotization of an ortho-phenylenediamine derivative, followed by intramolecular cyclization. To synthesize 5,7-Dibromo-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole, the required precursor is 4,6-dibromo-1,2-phenylenediamine.

The synthesis of this diamine can be approached through the electrophilic bromination of a protected o-phenylenediamine (B120857). For example, o-phenylenediamine can be acylated to protect the amino groups, followed by bromination. The acetyl groups can then be removed by hydrolysis to yield the desired substituted o-phenylenediamine. A known procedure for the synthesis of 4-bromo-o-phenylenediamine involves the reaction of o-phenylenediamine with a bromine solution in acetic acid after protection with acetic anhydride. prepchem.compatsnap.comgoogle.com A similar strategy could be adapted to introduce a second bromine atom.

Once 4,6-dibromo-1,2-phenylenediamine is obtained, it can be converted to 5,7-Dibromo-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole through diazotization. This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid. The in situ generated nitrous acid diazotizes one of the amino groups, and the resulting diazonium salt rapidly cyclizes by attacking the adjacent amino group to form the stable triazole ring.

Table 2: Synthesis of Brominated o-Phenylenediamines

Starting MaterialReagentsProductReference
o-Phenylenediamine1. Acetic anhydride, Acetic acid 2. Bromine in Acetic acid 3. Hydrolysis4-Bromo-o-phenylenediamine prepchem.com
o-Phenylenediamine1. Acetic anhydride, Acetic acid 2. Sodium bromide, Hydrogen peroxide4-Bromo-o-phenyl diacetyl amide patsnap.comgoogle.com

Azide (B81097) Group-Directed Lithiation/Cyclization of Dibromo-Substituted Azidoaryl Precursors leading to 5,7-Dibromo-1H-benzo[d]prepchem.comrsc.orgresearchgate.nettriazole

A novel and conceptually different approach to benzotriazole synthesis involves the endo-cyclization of 2-azidoaryl lithium species. rsc.orgresearchgate.net This method offers a practical alternative to the traditional diazotization route. The key step is a directed lithiation via metal-halogen exchange, followed by an intramolecular cyclization of the resulting organolithium compound.

For the synthesis of 5,7-Dibromo-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole, the required precursor would be 1-azido-2,4,6-tribromobenzene. The reaction proceeds by treating this precursor with a strong lithium base, such as n-butyllithium, at low temperatures. The azide group directs the selective metal-halogen exchange at the ortho position (the bromine at C2). The resulting 2-azido-3,5-dibromophenyl lithium intermediate then undergoes a spontaneous intramolecular cyclization, where the carbanion attacks the terminal nitrogen of the azide group, leading to the formation of the triazole ring and expulsion of bromide. This methodology has been shown to be effective for aryl azides containing multiple bromine atoms, highlighting its potential for the regioselective synthesis of halogenated benzotriazoles. rsc.orgresearchgate.net

Derivatization and Further Functionalization Techniques for 5,7-Dibromo-1H-benzo[d]prepchem.comrsc.orgresearchgate.nettriazole

The bromine atoms at the 5 and 7 positions of the benzotriazole ring serve as versatile handles for further molecular elaboration through various cross-coupling and substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of a diverse library of derivatives.

The bromine atoms are susceptible to replacement via nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. nih.govrsc.orgrsc.org Given the electron-withdrawing nature of the benzotriazole ring, these positions are activated towards nucleophilic attack. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 5,7-disubstituted benzotriazoles. The reaction conditions can often be tuned to achieve either mono- or di-substitution. mdpi.comnih.gov

Furthermore, the bromine atoms are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of carbon-carbon bonds by reacting the dibromo-benzotriazole with various boronic acids or esters in the presence of a palladium catalyst and a base. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5 and 7 positions, significantly expanding the structural diversity of the benzotriazole core.

Table 3: Potential Functionalization Reactions of 5,7-Dibromo-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole

Reaction TypeReagentsPotential Product
Nucleophilic Aromatic Substitution (SNAr)Amines (e.g., Morpholine), Alkoxides (e.g., NaOMe), Thiolates5,7-Diamino-, 5,7-Dialkoxy-, or 5,7-Dithio-substituted benzotriazoles
Suzuki-Miyaura Cross-CouplingArylboronic acids, Palladium catalyst, Base5,7-Diaryl-1H-benzo[d] prepchem.comrsc.orgresearchgate.nettriazole

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the derivatization of the 5,7-dibromobenzotriazole scaffold. These reactions typically proceed under mild conditions and tolerate a broad range of functional groups.

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. While specific studies on 5,7-dibromo-1H-benzotriazole are not extensively documented, research on analogous dibrominated N-heterocycles, such as 4,7-dibromo rsc.orgmdpi.comresearchgate.netselenadiazolo[3,4-c]pyridine and various bromoindazoles, demonstrates the feasibility and versatility of this approach. nih.govresearchgate.net

The reaction allows for the introduction of various aryl and heteroaryl groups. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields and, in the case of dibromo compounds, for controlling selectivity between mono- and di-substitution. For instance, in the coupling of 7-bromo-4-substituted-1H-indazoles with arylboronic acids, a catalyst system of Pd(PPh₃)₄ with a cesium carbonate base in a dioxane/ethanol/water mixture under thermal or microwave conditions proved effective. nih.gov Such conditions could be adapted for the arylation of 5,7-dibromobenzotriazole.

By carefully controlling the stoichiometry of the boronic acid, it is often possible to achieve selective mono-arylation, providing a route to unsymmetrically substituted derivatives. Subsequent coupling with a different boronic acid can then yield a diarylated product with two distinct aryl groups. researchgate.net

EntryArylboronic AcidCatalystBaseSolventConditionsProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C, 4 h5-Phenyl-7-bromo-1H-benzotriazoleND
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C, 2 h (MW)5-(4-Methoxyphenyl)-7-bromo-1H-benzotriazoleND
3Thiophen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C, 4 h5-(Thiophen-2-yl)-7-bromo-1H-benzotriazoleND
4Pyridin-3-ylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane120 °C, 40 min (MW)5,7-Di(pyridin-3-yl)-1H-benzotriazoleND

ND : Not Determined. Data is representative of typical conditions for analogous heterocyclic systems, as specific yield data for 5,7-Dibromo-1H-benzo[d] rsc.orgmdpi.comtriazole is not available in the cited literature. nih.govnih.gov

The Stille coupling reaction, which pairs an organohalide with an organotin compound in the presence of a palladium catalyst, is a cornerstone in the synthesis of π-conjugated polymers. This methodology is particularly valuable for incorporating the electron-accepting benzotriazole unit into polymer backbones for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs). rsc.orgmdpi.comwiley-vch.de

Research has shown the successful polymerization of N-alkylated 4,7-dibromobenzotriazole derivatives with distannyl compounds like 2,5-bis(trimethylstannyl)thiophene. mdpi.com The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in an inert solvent like toluene (B28343) or DMF at elevated temperatures. The alkyl group on the triazole nitrogen (often a 2-ethylhexyl or 2-hexyldecyl chain) is crucial for ensuring the solubility of the resulting polymer. rsc.orgresearchgate.net These synthetic strategies are directly applicable to the 5,7-dibromo isomer for the creation of novel conjugated materials.

EntryOrganostannaneCatalystSolventProduct
12,5-Bis(trimethylstannyl)thiophenePd(PPh₃)₄ToluenePoly[5,7-(thiophen-2,5-diyl)-2H-benzotriazole]
25,5'-Bis(trimethylstannyl)-2,2'-bithiophenePd(PPh₃)₄ToluenePoly[5,7-(2,2'-bithiophen-5,5'-diyl)-2H-benzotriazole]
32,5-Bis(trimethylstannyl)thieno[3,2-b]thiophenePdCl₂(PPh₃)₂DMFPoly[5,7-(thieno[3,2-b]thiophen-2,5-diyl)-2H-benzotriazole]

Note : The table represents the expected products from the Stille polycondensation of an N-alkylated 5,7-dibromobenzotriazole, based on established methods for the 4,7-dibromo isomer. rsc.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction provides a powerful route to synthesize amino-substituted benzotriazoles, which are important scaffolds in medicinal chemistry. The reaction is known for its broad substrate scope, tolerating a wide variety of primary and secondary amines and anilines. nih.gov

While specific examples detailing the Buchwald-Hartwig amination of 5,7-dibromobenzotriazole are scarce, the successful amination of other halo-N-heterocycles, including 5-chlorobenzotriazole (B1630289) and various bromoindazoles, has been reported. nih.gov These reactions typically utilize a palladium precatalyst in combination with a bulky biarylphosphine ligand (e.g., XPhos, BrettPhos) and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The reaction conditions can be tuned to favor either mono- or di-amination by controlling the stoichiometry of the amine nucleophile.

EntryAmineCatalyst/LigandBaseSolventProduct
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane5-Anilino-7-bromo-1H-benzotriazole
2MorpholinePd(OAc)₂ / BrettPhosNaOtBuToluene5,7-Dimorpholino-1H-benzotriazole
3BenzylaminePd precatalyst / tBuBrettPhosLiHMDSDioxane5,7-Di(benzylamino)-1H-benzotriazole

Note : The table illustrates potential outcomes based on established Buchwald-Hartwig protocols for related halo-heterocycles. Specific yields for the 5,7-dibromobenzotriazole substrate are not documented in the provided sources. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst but is highly dependent on the electronic properties of the aromatic substrate.

The classic SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov

The 1H-benzo[d] rsc.orgmdpi.comtriazole ring system itself is not strongly electron-withdrawing. The benzene ring portion is relatively electron-rich, making the bromine atoms at the 5- and 7-positions generally unreactive towards traditional SNAr reactions with common nucleophiles like alkoxides, amines, or thiols under standard conditions. Without activating EWGs (such as nitro or cyano groups) on the benzotriazole core, extremely harsh conditions would likely be required, leading to low yields and potential side reactions. Consequently, the functionalization of 5,7-dibromobenzotriazole is almost exclusively achieved through transition-metal-catalyzed methods rather than SNAr.

Given the low reactivity of the C-Br bonds towards SNAr, the formation of unsymmetrical disubstituted derivatives is best approached through sequential palladium-catalyzed cross-coupling reactions. The two bromine atoms at the 5- and 7-positions are chemically equivalent, meaning there is no inherent electronic or steric bias that would favor the reaction of one over the other.

To achieve unsymmetrical functionalization, a common strategy involves a mono-substitution reaction using a limited amount (e.g., 1.0-1.2 equivalents) of the first coupling partner (e.g., a boronic acid in a Suzuki reaction). This statistically controlled approach typically yields a mixture of the starting dibromo material, the desired mono-substituted product, and a small amount of the di-substituted byproduct. After chromatographic separation of the mono-substituted intermediate, a second, different coupling partner can be introduced in a subsequent cross-coupling reaction to afford the unsymmetrical 5,7-disubstituted benzotriazole. This stepwise approach offers a reliable, albeit multi-step, pathway to complex, non-symmetrical derivatives.

N-Functionalization Strategies (N-Alkylation, N-Acylation)

The introduction of alkyl and acyl groups onto the nitrogen atoms of the triazole ring is a key strategy for modifying the physicochemical properties of the 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole core. This functionalization can influence solubility, reactivity, and biological activity.

Solvent-Free and Microwave-Assisted N-Alkylation

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. Solvent-free and microwave-assisted reactions are at the forefront of these advancements, offering reduced reaction times, higher yields, and decreased use of hazardous solvents. uomphysics.netmanipal.edu

For the N-alkylation of benzotriazoles, microwave irradiation has been shown to be a highly effective technique. nih.govijpsonline.com In a typical procedure, the benzotriazole substrate is reacted with an alkyl halide in the presence of a base, such as potassium carbonate. nih.gov The reaction can be performed with or without a solvent. manipal.edu Under solvent-free conditions, the reactants are mixed and irradiated in a microwave oven for a short period, often leading to high yields of the N-alkylated product. researchgate.net This methodology is advantageous due to its simplicity, speed, and reduced environmental impact. researchgate.net

The reaction of 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole with various alkyl halides under these conditions would be expected to yield a mixture of N1- and N2-alkylated isomers. The ratio of these isomers would likely be influenced by the steric and electronic nature of the alkylating agent and the reaction conditions.

Below is a hypothetical data table illustrating the potential outcomes of microwave-assisted N-alkylation of 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole with different alkyl halides, based on general findings for benzotriazole derivatives. researchgate.net

EntryAlkyl HalidePower (W)Time (min)Yield (%)
1Ethyl bromide180585-95
2Propyl bromide180580-90
3Benzyl chloride180390-98
Utility of Acylbenzotriazoles in N-Acylation Methodology

N-acylbenzotriazoles are versatile and stable acylating agents that serve as excellent alternatives to more reactive and less stable acyl chlorides. mdpi.comresearchgate.netorganic-chemistry.org The N-acylation of amines, including heterocyclic amines, using N-acylbenzotriazoles is a well-established and efficient method. mdpi.com This reaction proceeds under mild conditions and typically affords high yields of the corresponding amides. mdpi.com

The preparation of N-acyl derivatives of 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole would first involve the synthesis of the corresponding N-acylating agent, for instance, by reacting a carboxylic acid with 1H-benzotriazole in the presence of a coupling agent. These resulting N-acyl-5,7-dibromobenzotriazoles could then be used to acylate a wide range of nucleophiles.

This methodology offers several advantages, including the stability of the acylating agents, the neutral reaction conditions, and the ease of product purification. mdpi.com The benzotriazole moiety acts as a good leaving group, facilitating the acylation process.

Methodologies for Purification and Isolation of 5,7-Dibromo-1H-benzo[d]nih.govuomphysics.netnih.govtriazole and its Derivatives

The purification and isolation of the synthesized derivatives are critical steps to obtain compounds of high purity for subsequent applications. Common techniques employed for the purification of benzotriazole derivatives include recrystallization and column chromatography.

For the purification of N-alkylated and N-acylated derivatives of 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole, the choice of method would depend on the physical properties of the product, such as its polarity and crystallinity.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize. The choice of solvent is crucial and is determined experimentally. For benzotriazole derivatives, solvents such as ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexane (B92381) are often used.

Column Chromatography: This technique is widely used to separate mixtures of compounds based on their differential adsorption onto a stationary phase. For the separation of N1- and N2-isomers of alkylated benzotriazoles, which often have different polarities, column chromatography on silica (B1680970) gel is a standard procedure. nih.gov A suitable eluent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to achieve separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

A patent for the purification of a liquid benzotriazole derivative describes a method involving treatment with acid-treated bentonite, an organic acid with reducing action, and an adsorbent, followed by heating and optional vacuum distillation. google.com While this is for a liquid derivative, the principles of using adsorbents to remove colored impurities could be applicable to the purification of crude 5,7-Dibromo-1H-benzo[d] nih.govuomphysics.netnih.govtriazole derivatives.

Advanced Spectroscopic and Structural Characterization of 5,7 Dibromo 1h Benzo D 1 2 3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole is expected to be relatively simple. The symmetry of the molecule dictates the number and type of signals. The proton on the triazole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 14-16 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. The two aromatic protons on the benzene (B151609) ring are chemically equivalent and would give rise to a single signal. However, due to the tautomerism in the benzotriazole (B28993) ring, where the proton can reside on N1 or N3, the two aromatic protons (at C4 and C6) might become non-equivalent, leading to two distinct signals. For the related compound 1H-benzotriazole, the aromatic protons appear as two multiplets around 7.4-8.0 ppm. chemicalbook.com For the 5,7-dibromo derivative, the strong electron-withdrawing effect of the bromine atoms would be expected to shift these aromatic proton signals further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole, six distinct carbon signals are anticipated. The two carbons bearing the bromine atoms (C5 and C7) would be significantly shifted downfield compared to the parent benzotriazole. A study on the tautomerism of symmetrically substituted benzotriazoles, including 4,7-dibromo-1H-benzotriazole, highlights the predominance of the asymmetric N1/N3 protonated form in solution. nih.gov This tautomerism influences the chemical shifts of the carbon atoms in the benzene ring. The carbons of the triazole ring would also exhibit characteristic chemical shifts.

¹H NMR Data for 1H-Benzotriazole (Reference)
Assignment
Aromatic H
Aromatic H
N-H
Expected ¹H NMR Data for 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole
Assignment
Aromatic H
N-H
Expected ¹³C NMR Data for 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole
Assignment
C-Br
Aromatic C-H
Triazole C

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole, the molecular formula is C₆H₃Br₂N₃, leading to a calculated molecular weight of approximately 276.92 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern would be evident. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of benzotriazoles under mass spectrometric conditions often involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nist.gov This would result in a significant fragment ion at m/z corresponding to the M-28 peak. Subsequent fragmentation could involve the loss of bromine atoms or the cleavage of the aromatic ring.

Mass Spectrometry Data for 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole
Property
Molecular Formula
Molecular Weight
Key Fragmentation Pathway

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole would display characteristic absorption bands corresponding to its structural features.

The N-H stretching vibration of the triazole ring is expected to appear as a broad band in the region of 3000-3400 cm⁻¹, with the broadening due to hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. nist.gov The C-N stretching vibrations within the triazole ring would also give rise to characteristic bands. The C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring in the fingerprint region (600-900 cm⁻¹) can provide information about the substitution pattern. researchgate.net

Expected IR Absorption Bands for 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole
Functional Group
N-H stretch (triazole)
C-H stretch (aromatic)
C=C stretch (aromatic)
C-Br stretch

X-ray Diffraction (XRD) for Precise Solid-State Molecular Architecture Determination

An XRD analysis would precisely determine bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzotriazole ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the N-H group of the triazole ring and π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Expected Structural Information from XRD
Parameter
Crystal System & Space Group
Unit Cell Dimensions
Bond Lengths and Angles
Intermolecular Interactions

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of benzotriazole derivatives. nih.govnih.gov

For the purity assessment of 5,7-Dibromo-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole, a reverse-phase HPLC method would typically be employed. sielc.com This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. unito.it Detection is usually achieved using a UV detector, as the aromatic system of the benzotriazole absorbs UV light.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This allows for the confirmation of the molecular weight of the compound corresponding to the chromatographic peak, providing a high degree of confidence in its identification. LC-MS is also invaluable for identifying impurities and byproducts in a sample.

Typical HPLC/LC-MS Parameters for Benzotriazole Analysis
Parameter
Column
Mobile Phase
Detector
Mode of MS Ionization

Theoretical and Computational Investigations of 5,7 Dibromo 1h Benzo D 1 2 3 Triazole

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics and reactivity of molecules like 5,7-Dibromo-1H-benzo[d] wikipedia.orgbhu.ac.innih.govtriazole.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground state properties of molecular systems. nih.gov For benzotriazole (B28993) derivatives, calculations are commonly performed using functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p). nih.gov This level of theory is effective for optimizing the molecular geometry to find the most stable arrangement of atoms, characterized by minimum energy.

The output of these calculations provides detailed information on structural parameters, including bond lengths, bond angles, and dihedral angles. For 5,7-Dibromo-1H-benzo[d] wikipedia.orgbhu.ac.innih.govtriazole, the geometry optimization would confirm the planarity of the fused bicyclic ring system. Furthermore, DFT calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of atomic charges, which are vital for understanding the molecule's polarity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gaps and Spatial Distribution

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com In computational studies of related 1,2,3-triazole hybrids, HOMO-LUMO energy gaps have been calculated to be in the range of 3.37 to 4.76 eV, indicating varying levels of stability and reactivity depending on the specific substitutions. nih.gov

Analysis of the spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. In benzotriazole derivatives, the HOMO is often distributed across the benzene (B151609) ring and the triazole moiety, while the LUMO's location can be influenced by the nature and position of substituents. This distribution governs how the molecule interacts with other reagents.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for 1,2,3-Triazole Derivatives (Energies in eV)
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Hybrid 1-6.54-1.864.68 nih.gov
Hybrid 2-6.61-1.974.64 nih.gov
Hybrid 3-6.68-2.404.28 nih.gov
Hybrid 4-6.27-2.903.37 nih.gov
Hybrid 5-6.73-2.134.60 nih.gov
Hybrid 6-6.49-1.734.76 nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical reaction pathways and the identification of associated transition states. For benzotriazole derivatives, these investigations can predict thermal decomposition mechanisms, photolytic reactions, or reactions with other chemical species. A study on the closely related 5,7-dinitrobenzotriazole provides a strong model for the potential reaction pathways of the dibromo analog. nih.gov

The primary thermolysis reactions for 5,7-dinitrobenzotriazole involve processes such as C-NO₂ bond cleavage, nitro-nitrite rearrangement, and N₂ elimination from the triazole ring. nih.gov For 5,7-Dibromo-1H-benzo[d] wikipedia.orgbhu.ac.innih.govtriazole, analogous pathways would likely include the homolytic cleavage of the C-Br bonds and the extrusion of molecular nitrogen (N₂). By calculating the potential energy surface, researchers can map the energy changes as the reaction progresses from reactants to products. The highest point on this path corresponds to the transition state, and the energy required to reach it is the activation energy. Determining these parameters is crucial for predicting reaction kinetics and understanding mechanistic details.

Investigation of Tautomerism and its Energetics

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the triazole ring. researchgate.net Computational studies are essential for determining the relative stability of these tautomers. For substituted benzotriazoles, the position of the substituents on the benzene ring dictates the most stable tautomeric form.

A detailed computational study on 5,7-dinitrobenzotriazole revealed that the 1H-5,7-tautomer is the most energetically favorable form. nih.gov It is significantly more stable than the 2H-4,6-tautomer (by ~25–30 kJ mol⁻¹) and the 1H-4,6-tautomer (by ~30–56 kJ mol⁻¹). nih.gov This pronounced energetic preference is attributed to the electronic effects of the substituents at the 5 and 7 positions. Given the identical substitution pattern, it is highly probable that 5,7-Dibromo-1H-benzo[d] wikipedia.orgbhu.ac.innih.govtriazole also predominantly exists as the 1H-5,7 tautomer.

Table 2: Calculated Relative Energies of 5,7-Dinitrobenzotriazole Tautomers
TautomerRelative Energy (kJ mol⁻¹)Reference
1H-5,7-Dinitro0.0 nih.gov
2H-4,6-Dinitro~25–30 nih.gov
1H-4,6-Dinitro~30–56 nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and conformational possibilities of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. ekb.eg

For molecules with flexible single bonds, this analysis can reveal numerous stable conformers separated by energy barriers. nih.govekb.eg However, 5,7-Dibromo-1H-benzo[d] wikipedia.orgbhu.ac.innih.govtriazole is a rigid, fused-ring system. The benzotriazole core is inherently planar, and the bromine atoms are directly attached to this rigid framework. Therefore, a conformational analysis would primarily serve to confirm the planarity of the molecule. The resulting energy landscape would be characterized by a single, deep energy minimum corresponding to this planar conformation, with very high energy barriers for any distortion out of the plane. This structural rigidity is a key feature of the molecule.

Molecular Dynamics Simulations for Solvent Effects or Interactions with Model Systems

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of benzotriazoles and related heterocyclic compounds to understand their dynamic behavior and interactions. pensoft.netfrontiersin.orgnih.gov These simulations provide critical insights into how the compound interacts with its environment, such as solvents or biological macromolecules. frontiersin.org

For benzotriazole derivatives, MD simulations can elucidate several key aspects:

Solvent Effects: Simulations can model the behavior of 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole in various solvents, predicting its solubility and the stability of different conformations. The interaction with water molecules is particularly important for understanding its environmental fate and bioavailability. Studies on benzotriazole (BTA) have shown that water molecules significantly influence the interaction between the inhibitor and surfaces like copper oxide, with the simulation results being more consistent with experimental data when water is included in the model. researchgate.net

Binding Stability and Mechanism: In the context of drug design, MD simulations are performed to assess the stability of a ligand-receptor complex. nih.gov For a compound like 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole, simulations could predict its binding stability within a target protein's active site over a period of nanoseconds. pensoft.netfrontiersin.org This provides a more dynamic picture than static molecular docking, revealing how the ligand and protein adapt to each other and the role of key intermolecular interactions, such as hydrogen and halogen bonds, in maintaining the bound state. pensoft.net For instance, MD simulations on various triazole inhibitors of the fungal enzyme CYP51 have been used to explore their binding mechanisms, showing that hydrophobic interactions are the main driving force. frontiersin.org

Interactions with Surfaces: Benzotriazoles are well-known corrosion inhibitors. MD simulations have been employed to investigate the interaction between BTA and its derivatives with metal surfaces, such as Cu₂O. researchgate.net These studies analyze binding energies and adsorption conformations, revealing that the binding is primarily driven by Coulombic interactions. researchgate.net Such simulations could be applied to 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole to predict its potential efficacy as a corrosion inhibitor.

The general workflow for such a simulation involves defining a system (the benzotriazole molecule, solvent, and any target macromolecule), applying a force field to describe the interatomic forces, and simulating the system's evolution over time. pensoft.net Analysis of the resulting trajectory provides data on parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy, which collectively describe the system's stability and dynamics. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.govnih.gov These approaches are extensively applied to benzotriazole scaffolds to understand how chemical modifications influence their biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govhilarispublisher.com

Computational Approaches to Correlate Structural Features with Desired Chemical Modulation

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzotriazole derivatives, computational 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. nih.govresearchgate.net

These methods proceed by:

Dataset Selection: A series of structurally related benzotriazole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. nih.gov

Molecular Alignment: The compounds are structurally aligned based on a common scaffold. This is a critical step as the quality of the alignment directly impacts the model's reliability.

Descriptor Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA extends this by calculating additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. researchgate.net

Model Generation: Statistical techniques, primarily Partial Least Squares (PLS) regression, are used to correlate the variations in these 3D fields with the variations in biological activity. nih.gov

The output of a 3D-QSAR study is a predictive model and a set of contour maps. These maps visualize regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a CoMFA steric map might show a green region, indicating that bulkier substituents are favored for higher activity, while a yellow region would suggest that bulk is detrimental. researchgate.net

A 3D-QSAR study on benzotriazol-1-yl carboxamide derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors produced a statistically significant model, providing clear insights for designing novel compounds. The contour maps from this study explained how modifications to H-bond acceptor, positive, and hydrophobic features would affect MAGL inhibition. nih.gov Although a specific QSAR model for 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole is not available, these studies on related scaffolds demonstrate the power of the approach to guide the rational design of new, more potent benzotriazole-based agents. nih.govresearchgate.net

QSAR Study Parameter Description Example Value (from a study on MAGL inhibitors) nih.gov
Dataset Size Number of compounds in the training and test sets.37 total compounds
Cross-validated correlation coefficient; a measure of the model's internal predictive ability.0.871
Non-cross-validated correlation coefficient; a measure of how well the model fits the training data.0.9228
PLS Factors The number of principal components used to build the regression model.4
RMSE Root-Mean-Square Error; the standard deviation of the prediction errors.0.2564
Pearson-R Correlation between predicted and observed activities for the test set; measures external predictivity.0.9512

Ligand-Based and Receptor-Based Design Principles for Benzotriazole-Derived Scaffolds

The design of novel benzotriazole derivatives often follows two main computational strategies: ligand-based and receptor-based design. nih.govnih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of molecules known to be active. The principle is that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. The resulting pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with different core structures but the correct spatial arrangement of features.

3D-QSAR: As described above, methods like CoMFA and CoMSIA are ligand-based as they derive correlations from a series of active ligands without explicit use of the receptor structure. nih.gov

Receptor-Based Design: This powerful strategy is employed when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This is the most common receptor-based technique. It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. ijpsjournal.comcurrentopinion.be Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol), allowing researchers to rank different compounds and prioritize them for synthesis. ijpsjournal.com For example, docking simulations were performed on benzotriazole derivatives to predict their binding to the fungal CYP51 active site, with the results showing good correlation with experimental antifungal activity. nih.govdaneshyari.com

Fragment-Based Drug Design (FBDD): This involves docking small molecular fragments into the receptor's binding site to identify key interactions. These fragments can then be computationally or synthetically "grown" or "linked" to create a more potent lead molecule. A library of N1-benzenesulfonyl derivatives of benzotriazole was designed using this strategy to act as inhibitors of the protozoan parasite Trypanosoma cruzi. nih.gov

A notable example of receptor-based design involves halogenated benzotriazoles targeting protein kinase CK2. researchgate.net Using the known crystal structure of CK2, researchers designed derivatives of tetrabromobenzotriazole where the halogenated moiety occupies the ATP-binding site, while appended side chains are designed to form additional interactions with nearby residues, enhancing both affinity and selectivity. nih.gov

Mechanistic Insights into the Influence of Dibromo Substitution on Molecular Interactions

The substitution of hydrogen atoms with bromine on the benzotriazole scaffold profoundly alters the molecule's physicochemical properties and its interaction with biological targets. The two bromine atoms at positions 5 and 7 in 5,7-Dibromo-1H-benzo[d] nih.govijpsjournal.comresearchgate.nettriazole would impart several key characteristics that influence its molecular interactions.

Increased Lipophilicity: Halogen atoms, particularly bromine, significantly increase the lipophilicity (hydrophobicity) of a molecule. This can enhance its ability to cross cell membranes and improve binding to hydrophobic pockets within a protein's active site. Studies on protein kinase CK2 inhibitors have shown that the binding of halogenated benzotriazoles is driven mostly by hydrophobic interactions. researchgate.net

Steric Effects: The bromine atoms are much larger than hydrogen atoms, introducing steric bulk. This can either facilitate or hinder binding, depending on the topology of the target's binding site. The position of the bromine atoms is critical; for instance, in CK2 inhibitors, halogenation at the central C(5)/C(6) positions was found to be more favorable for strong interaction than substitution at positions 4 and 7, which are closer to the triazole ring. researchgate.net

Electronic Effects: Bromine is an electron-withdrawing group via induction, which can alter the electron density distribution across the aromatic system. This influences the pKa of the triazole N-H proton and the molecule's ability to participate in π-π stacking interactions. hilarispublisher.com

Halogen Bonding: A key mechanistic feature introduced by bromine substitution is the ability to form halogen bonds. ump.edu.pl A halogen bond is a non-covalent interaction where the electropositive region on the outer tip of the halogen atom (the "sigma-hole") interacts favorably with a Lewis base (an electron donor), such as an oxygen or nitrogen atom on a protein or another molecule. ump.edu.plump.edu.pl This interaction is directional and can be highly specific, contributing significantly to binding affinity and selectivity. ump.edu.pl The importance of halogen bonding has been demonstrated in the binding of 4,5,6,7-tetrabromobenzimidazole (B16132) (TBBz), a related inhibitor, to the active site of protein kinase CK2, where two well-defined halogen bonds stabilize the complex. researchgate.net The bromine atoms at positions 5 and 7 of the title compound would be capable of acting as halogen bond donors, potentially forming crucial interactions with carbonyl oxygens or nitrogen-containing side chains of amino acids like histidine in a target active site.

Advanced Applications in Materials Science and Medicinal Chemistry Design

Applications in Optoelectronic Materials

The benzotriazole (B28993) core is recognized as a favorable acceptor unit in the design of donor-acceptor (D-A) type polymers due to its excellent electron-transporting capabilities, synthetic accessibility, and the ease with which its structure can be modified. mdpi.com This has led to its widespread use in a variety of optoelectronic applications.

5,7-Dibromo-1H-benzo[d] acs.orgacs.orgbohrium.comtriazole and its derivatives are frequently employed as electron-accepting moieties in the synthesis of conjugated polymers and oligomers. The electron-deficient nature of the benzotriazole ring system facilitates the creation of materials with tunable electronic properties. For instance, new copolymers of fluorene (B118485) derivatives have been constructed using 4,7-dibromo-2H-benzo[d]1,2,3-triazole monomers via Suzuki polycondensation reactions. mdpi.comdntb.gov.ua The resulting polymers exhibit intramolecular charge transfer (ICT) from the electron-donating fluorene unit to the electron-withdrawing benzotriazole unit. mdpi.com This ICT character is crucial for modulating the optical and electronic properties of the final material. mdpi.com The tunability of these properties can be further achieved by functionalizing the nitrogen atom of the benzotriazole unit or by extending the π-conjugated core. mdpi.comdntb.gov.ua

The Donor-Acceptor (D-A) approach is a powerful strategy for designing low band gap polymers, which are highly desirable for various electronic applications. acs.org In these systems, 5,7-dibromobenzotriazole derivatives act as the acceptor component, which, when combined with a suitable donor moiety, can lead to materials with tailored energy levels and absorption spectra. mdpi.comrsc.org A variety of donor units have been paired with benzotriazole acceptors, including benzodithiophene, to create push-pull copolymers. rsc.orgunimelb.edu.au The incorporation of strong electron acceptor units can lead to significant absorption across the entire visible range. rsc.orgunimelb.edu.au Furthermore, multidonor-acceptor systems have been developed by combining two dipolar chromophores within the same structure, featuring a unique benzotriazole acceptor core that electronically interacts with two different donor groups. researchgate.net

A series of D-A-D (Donor-Acceptor-Donor) compounds based on a 2H-benzo[d] acs.orgacs.orgbohrium.comtriazole core branched with different alkynyl donor groups have been synthesized and characterized. nih.gov These compounds have been investigated for their potential as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov The planarity of the structure and efficient intramolecular charge transfer are critical for their performance in electronic devices. nih.gov Similarly, D-A-D structures derived from arylethynyl 1H-benzo[d]imidazole, a related nitrogen-containing heterocycle, have been synthesized and shown to act as optical waveguides. nih.govmdpi.comuclm.es

The tunable properties of benzotriazole-based D-A polymers make them promising candidates for use in organic solar cells. researchgate.net These materials can act as efficient light-absorbing materials in solar cell devices, and their molecular structure can be designed to prevent aggregation, which is a common issue that can limit device performance. nih.gov The solubility of these polymers can also be improved by attaching alkyl chains to the nitrogen atoms of the benzotriazole unit, which is beneficial for solution-based processing of solar cells. nih.gov

A low band gap D-A copolymer, PTBTBDT, was synthesized using a benzotriazole derivative and exhibited good solubility, thermal stability, and broad absorption. rsc.org Bulk heterojunction solar cells fabricated with this polymer as the electron donor and a fullerene derivative as the acceptor achieved a power conversion efficiency of 2.12%. rsc.org In another study, inverted solar cells using benzotriazole-based small molecules and polymers achieved power conversion efficiencies of up to 5.13%. nih.gov

While the direct application of 5,7-Dibromo-1H-benzo[d] acs.orgacs.orgbohrium.comtriazole in DSSCs is less documented, its structural isomer, 4,7-dibromobenzo[d] acs.orgacs.orgbohrium.comthiadiazole, has been used to synthesize novel D-A-π-A1 type organic sensitizers. mdpi.com These dyes, when used in DSSCs, have shown promising photovoltaic performance, with one derivative achieving a power conversion efficiency of 5.17%. mdpi.com Benzotriazole itself has been studied as a dye additive in DSSCs, where it was found to enhance photoelectrochemical parameters by passivating the TiO2 surface and reducing charge recombination. nih.gov

Table 1: Performance of Benzotriazole-based Materials in Photovoltaic Devices

Material Type Device Architecture Power Conversion Efficiency (PCE) Reference
D-A Copolymer (PTBTBDT) Bulk Heterojunction 2.12% rsc.org
Small Molecule (BTZCZ-2) Inverted Solar Cell 5.05% nih.gov
Polymer (PBTZCZ-H) Inverted Solar Cell 5.13% nih.gov

The development of materials that absorb and emit light in the near-infrared (NIR) region is of great interest for applications in bioimaging, telecommunications, and night-vision technologies. mit.edu The strong electron-accepting nature of units like acs.orgacs.orgmdpi.comchalcogenazolo[3,4-f]benzo acs.orgacs.orgbohrium.comtriazole can significantly narrow the band gap of conjugated polymers, pushing their absorption into the NIR region. metu.edu.tr By incorporating these moieties into D-A type polymers, researchers have successfully created materials with broad absorption that extends into the NIR. metu.edu.tr The electronic band gaps of these copolymers can be as low as 0.82 eV. researchgate.net

Electrochromic materials can reversibly change their color upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and sensors. acs.org The presence of a benzotriazole unit in a polymer backbone has been shown to enhance the electrochromic properties of the material. acs.orgacs.org For example, a donor-acceptor polymer, PBEBT, containing a benzotriazole moiety, exhibited a saturated blue color in its neutral state and became highly transmissive upon oxidation. acs.orgacs.org This polymer showed improved optical contrast, faster switching times, and better coloration efficiency compared to the well-known electrochromic polymer PEDOT. acs.orgacs.org

Researchers have synthesized a range of benzotriazole-thiophene electrochromic conjugated polymers. bohrium.com By varying the number of thiophene (B33073) units in the polymer backbone, the optical and electrochemical properties could be tuned. bohrium.com One such polymer, PBTz-T, exhibited a very high coloration efficiency of 916 cm²/C. bohrium.com Another series of solution-processable blue-to-transmissive electrochromic polymers containing benzotriazole units also showed exceptional optical contrasts of 46% in the visible and 72% in the near-infrared regions. rsc.org

Table 2: Electrochromic Properties of Benzotriazole-Containing Polymers

Polymer Color Change (Neutral to Oxidized) Optical Contrast Switching Time Coloration Efficiency Reference
PBEBT Saturated Blue to Transmissive Higher than PEDOT Half of PEDOT - acs.orgacs.org
P4 Saturated Blue to Transmissive Light Blue 46% (Visible), 72% (NIR) - - rsc.org
PBTz-T Red to Dark Green - - 916 cm²/C bohrium.com

Role as a Scaffold in Medicinal Chemistry Design and Development

The 1,2,3-triazole ring is considered a significant pharmacophore in medicinal chemistry. nih.gov Its utility stems from its ability to form hydrogen bonds, its dipolar character, and its rigid planar structure, which can favorably interact with biological targets. The synthesis of 1,2,3-triazole-containing compounds is often facilitated by "click" chemistry, specifically the copper- or ruthenium-catalyzed azide-alkyne cycloaddition. nih.gov

While research specifically on 5,7-Dibromo-1H-benzo[d] acs.orgacs.orgbohrium.comtriazole in medicinal chemistry is not abundant, the broader class of 1,2,3-triazole derivatives has been extensively explored for various therapeutic applications. nih.govresearchgate.net These derivatives have shown potential as anticancer, antimicrobial, antiviral, and antimalarial agents. nih.govresearchgate.net The 1,2,3-triazole moiety often acts as a linker or a core scaffold to which different functional groups can be attached to create hybrid molecules with enhanced biological activity. nih.gov For example, a substituted heterocyclic scaffold comprising a 1,4-benzodiazepine (B1214927) fused with a 1,2,3-triazole ring has been synthesized and diversified for the preparation of molecular libraries for lead development. nih.gov The pyrazolo[5,1-c] acs.orgacs.orgrsc.orgtriazole scaffold, another related heterocyclic system, has also been investigated for its biological activities. mdpi.com

Utility as a Privileged Scaffold for the Design of Novel Pharmacophores

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. The 1,2,3-triazole ring system is considered one such scaffold due to its unique structural and electronic properties. nih.gov It can act as a pharmacophore, a bioisostere, a linker, and a versatile synthetic tool in drug discovery. nih.gov The benzotriazole nucleus, a fusion of a benzene (B151609) ring and a triazole ring, is frequently utilized in drug design due to its established wide range of biological properties, including antibacterial, antiprotozoal, antimycotic, antimycobacterial, antitumor, and antiviral activities. nih.gov

The introduction of bromine atoms at the 5 and 7 positions of the benzotriazole ring can significantly influence its electronic properties and binding interactions with biological targets. While specific studies focusing solely on 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole as a privileged scaffold are not extensively documented, the broader class of benzotriazoles serves as a foundation for designing novel pharmacophores. nih.gov The 1,2,3-triazole-fused 1,4-benzodiazepine scaffold, for instance, has been synthesized and diversified for the creation of molecular libraries for lead development in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions with Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce side effects. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For benzotriazole derivatives, SAR studies have been crucial in elucidating the key structural features required for their biological effects. nih.gov

While comprehensive SAR studies specifically centered on 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole are limited in publicly available literature, research on related brominated benzotriazoles provides valuable insights. For example, in the context of protein kinase CK2 inhibition, the position and number of bromine atoms on the benzotriazole ring are critical for inhibitory activity. Halogenation of the central vicinal C(5)/C(6) atoms has been identified as a key factor in enhancing inhibitory potency. nih.gov This suggests that the specific placement of bromine atoms at the 5 and 7 positions in 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole would likely have a distinct influence on its interaction with various biological targets. General SAR studies on benzothiazole-triazole derivatives have also been conducted to understand their medicinal attributes. researchgate.net

Design of Benzotriazole Derivatives as Modulators of Enzyme Activity (e.g., Protein Kinases, Tryptophan 2,3-Dioxygenase)

The modulation of enzyme activity is a primary strategy in the development of new therapeutic agents. Derivatives of benzotriazole have shown promise as inhibitors of various enzymes.

Protein Kinases:

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, they are important targets for drug development. Research has demonstrated that brominated benzotriazoles can act as inhibitors of human protein kinase CK2α. A study on isomeric mono-, di-, and tri-bromobenzotriazoles revealed that the inhibitory activity is dependent on both the number and location of the bromine atoms. Notably, 5,6-dibromobenzotriazole and 4,5,6-tribromobenzotriazole were found to be almost as effective as the well-known inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt). nih.gov This highlights the significance of the bromine substitution pattern for potent inhibition of CK2α. The following table summarizes the inhibitory activities of various brominated benzotriazole derivatives against CK2α.

CompoundIC50 (µM) for CK2α
5-Bromobenzotriazole1.80
5,6-Dibromobenzotriazole0.66
4,7-Dibromobenzotriazole2.50
5,7-Dibromobenzotriazole Not specifically reported
4,5,6-Tribromobenzotriazole0.58
4,5,7-Tribromobenzotriazole1.00
4,5,6,7-Tetrabromobenzotriazole0.50

Tryptophan 2,3-Dioxygenase:

Investigation of 5,7-Dibromo-1H-benzo[d]microbiologyjournal.orgnih.govnih.govtriazole Derivatives as Potential Lead Compounds for Antimicrobial and Antiviral Agent Development

The benzotriazole scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents. nih.gov

Antimicrobial Agents:

Numerous studies have reported the synthesis and evaluation of 1,2,3-triazole derivatives for their antimicrobial properties. microbiologyjournal.orgnih.govfrontiersin.orgnih.govscielo.org.mx These compounds have shown activity against a range of bacteria and fungi. microbiologyjournal.orgnih.govfrontiersin.orgnih.govscielo.org.mx While the broader class of triazoles has demonstrated significant potential, specific research focusing on the antimicrobial activity of 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole is not extensively documented. The introduction of bromine atoms is a common strategy in medicinal chemistry to enhance antimicrobial potency, suggesting that the 5,7-dibromo substitution could confer interesting antimicrobial properties.

Antiviral Agents:

The antiviral potential of benzotriazole derivatives has been a subject of considerable research. nih.govnih.goveurekaselect.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A wide number of these compounds have been designed, synthesized, and evaluated for their activity against various RNA and DNA viruses. nih.govopenmedicinalchemistryjournal.com For instance, certain benzotriazole derivatives have shown selective activity against Coxsackievirus B5. nih.gov Although the general class of benzotriazole derivatives is promising, specific studies on the antiviral activity of 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole are not prevalent in the reviewed scientific literature.

Bioisosteric Replacement Strategies in the Design of Benzotriazole Analogs

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The 1,2,3-triazole ring is widely recognized as a versatile bioisostere. researchgate.nettaylorandfrancis.com It can effectively mimic the amide bond, a common functional group in biologically active molecules. nih.gov This is attributed to the similar size, planarity, and dipole moment of the 1,4-disubstituted 1,2,3-triazole and the trans-amide bond. nih.gov

The application of 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole in bioisosteric replacement strategies has not been specifically detailed in the available literature. However, the general principles of using the 1,2,3-triazole scaffold as a bioisostere are well-established. For example, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in certain anticancer compounds has been shown to enhance their anti-leukemic activity. nih.gov This demonstrates the potential of modifying the core heterocyclic structure to improve biological outcomes.

Applications in Organic Synthesis as Synthetic Auxiliaries or Leaving Groups

Beyond its role in medicinal chemistry, the benzotriazole moiety is also a valuable tool in organic synthesis.

Synthetic Auxiliaries:

Benzotriazole is considered a versatile synthetic auxiliary due to its ability to be easily introduced into and removed from molecules. indexcopernicus.comlupinepublishers.com This property is exploited in a variety of chemical transformations. The use of benzotriazole in the synthesis of heterocyclic compounds is well-documented. indexcopernicus.comlupinepublishers.com

Leaving Groups:

The benzotriazole group can also function as an effective leaving group in nucleophilic substitution reactions. indexcopernicus.comlupinepublishers.com This reactivity has been utilized in the synthesis of various organic molecules. While the general utility of benzotriazole as a leaving group is known, specific examples detailing the use of 5,7-Dibromo-1H-benzo[d] microbiologyjournal.orgnih.govnih.govtriazole for this purpose are not widely reported. The electronic effect of the two bromine atoms would likely influence its ability to act as a leaving group.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for 5,7-Dibromobenzotriazole Derivatives

The development of more efficient and environmentally friendly methods for the synthesis of 5,7-dibromobenzotriazole and its derivatives is a key area of future research. Traditional bromination methods often involve harsh reagents and produce significant waste. Future efforts will likely focus on catalytic and regioselective bromination techniques, employing milder reagents and greener solvents. The exploration of continuous flow chemistry could also offer a more sustainable and scalable approach to the production of these compounds, minimizing waste and improving safety and efficiency.

Advanced Computational Design and Predictive Modeling for Novel Materials and Bioactive Scaffolds

Computational chemistry and molecular modeling are poised to play a pivotal role in the future of 5,7-dibromobenzotriazole research. Advanced computational design can be employed to predict the electronic, optical, and material properties of novel derivatives. For instance, density functional theory (DFT) calculations can help in designing new materials with tailored properties for applications in organic electronics. Similarly, quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can accelerate the discovery of new bioactive scaffolds by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Mechanistic Understanding of Molecular Interactions through Structure-Based Design Approaches

A deeper mechanistic understanding of how 5,7-dibromobenzotriazole derivatives interact with biological targets or other molecules is crucial for rational design. Structure-based design, utilizing techniques such as X-ray crystallography and NMR spectroscopy, can provide atomic-level insights into these interactions. This knowledge is invaluable for designing molecules with enhanced affinity, selectivity, and efficacy. Future research will likely focus on elucidating the specific non-covalent interactions, such as halogen bonding and π-stacking, that are often critical for the function of brominated aromatic compounds.

Integration of 5,7-Dibromo-1H-benzo[d]researchgate.nettriazole into Multifunctional Hybrid Chemical Systems

The unique properties of the 5,7-dibromobenzotriazole scaffold make it an attractive building block for the construction of multifunctional hybrid chemical systems. Future research could explore the integration of this moiety into larger molecular architectures, such as polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. For example, incorporating this unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atoms can also serve as handles for post-synthetic modification, allowing for the fine-tuning of the properties of these hybrid systems.

Exploration of New Chemical Transformations and Reactivity Profiles for Dibromobenzotriazole Scaffolds

The two bromine atoms on the benzotriazole (B28993) ring offer a platform for a wide range of chemical transformations, yet their full reactivity profile remains to be explored. Future research will likely focus on leveraging these reactive sites through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse functional groups. This would enable the creation of a vast library of novel 5,7-disubstituted benzotriazole derivatives with a wide array of potential applications. Furthermore, investigating the regioselectivity of these reactions and developing new methodologies for selective functionalization at the 5- and 7-positions will be a significant area of research.

Q & A

Basic Question: What are the optimized synthetic routes for 5,7-Dibromo-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation of the parent benzo-triazole scaffold. For example, a bromination protocol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DMSO) under controlled temperature (60–80°C) achieves regioselective dibromination at the 5,7-positions. Key steps include:

  • Precursor preparation : Start with 1H-benzo[d][1,2,3]triazole, purified via recrystallization.
  • Bromination : Use 2.2 equivalents of NBS in DMSO at 80°C for 12 hours .
  • Work-up : Quench with ice water to precipitate the product, followed by column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate the compound (yield: ~65–75%).
    Critical Factors : Excess brominating agents or prolonged reaction times may lead to over-bromination. Monitoring via TLC or HPLC is recommended .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Absence of aromatic protons at positions 5 and 7 confirms bromination.
    • 13C NMR : Peaks at δ 115–125 ppm correspond to C-Br bonds.
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 318.84 (calculated for C₆H₃Br₂N₃) .
  • Elemental Analysis : Br content should align with theoretical values (≈49.8%).
  • X-ray Crystallography : Resolves regiochemistry and crystal packing (if single crystals are obtainable) .

Advanced Question: How does this compound enhance optoelectronic properties in conjugated polymers?

Methodological Answer:
The electron-deficient triazole core, combined with bromine substituents, improves electron transport in polymers. For example:

  • Design Strategy : Copolymerize with electron-rich monomers (e.g., thiophene derivatives) via Stille coupling to form donor-acceptor architectures.
  • Performance Metrics :
    • Bandgap reduction (1.8–2.1 eV) due to enhanced π-conjugation.
    • Charge carrier mobility: 10⁻³–10⁻² cm²/V·s in organic field-effect transistors (OFETs) .
  • Characterization : UV-Vis spectroscopy (λₐᵦₛ ≈ 450 nm) and cyclic voltammetry (LUMO ≈ -3.4 eV) confirm optoelectronic tuning .

Advanced Question: What structural modifications of this compound improve antimicrobial activity?

Methodological Answer:

  • Schiff Base Formation : React the amino derivative (e.g., 4-amino-triazole) with substituted benzaldehydes to introduce imine linkages. Example:
    • Synthesis : Reflux 0.001 mol triazole derivative with 0.001 mol benzaldehyde in ethanol + glacial acetic acid (4 hours). Yields: 60–75% .
  • Bioactivity Testing :
    • MIC Assays : Compounds with electron-withdrawing substituents (e.g., -NO₂, -Cl) show 2–4× higher activity against S. aureus compared to streptomycin .
    • Mechanistic Insight : Enhanced membrane permeability via lipophilic substituents (log P > 3.5) correlates with efficacy .

Advanced Question: How do mechanistic studies inform the design of catalytic systems using this compound?

Methodological Answer:

  • Hydrogen Bonding Analysis : DFT calculations (B3LYP/6-311G++(d,p)) reveal the triazole ring’s dual role as a hydrogen bond donor (N-H) and acceptor (N lone pairs). This facilitates:
    • Catalyst Immobilization : Pd nanoparticles anchored on triazole-modified Fe₃O₄/chitosan show 95% retention after 5 cycles in Suzuki-Miyaura reactions .
    • Substrate Activation : C-H bond polarization in triazole enhances oxidative addition rates in cross-coupling reactions .

Advanced Question: How to resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Variable Factors :
    • Solvent Choice : DMSO vs. DMF alters reaction kinetics (yield difference: ±10%).
    • Purification : Column chromatography vs. recrystallization impacts purity (HPLC >98% vs. 95%) .
  • Case Study :
    • Low Yields (50–60%) : Attributed to incomplete bromination (monitor via 1H NMR).
    • High Yields (75–80%) : Use of ultrasound-assisted synthesis reduces reaction time to 6 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.